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Introduction
Chartarlactam compounds are a class of phenylspirodrimane natural products that have

garnered significant interest in the scientific community due to their diverse and potent

biological activities. Primarily isolated from the fungus Stachybotrys chartarum, often found in

association with marine sponges, these complex molecules exhibit a unique chemical

architecture that has made them attractive targets for drug discovery and development. This

technical guide provides a comprehensive review of the current literature on Chartarlactam

compounds, summarizing their biological activities, mechanisms of action, and available

experimental data. It is intended to serve as a valuable resource for researchers and

professionals involved in natural product chemistry, pharmacology, and drug development.

Biological Activities and Quantitative Data
Chartarlactam compounds have demonstrated a broad spectrum of biological activities,

including anti-inflammatory, antibacterial, antiviral, and antihyperlipidemic effects. The following

tables summarize the quantitative data reported for various Chartarlactam compounds and

their derivatives.

Table 1: Anti-inflammatory Activity of Chartarlactam
Compounds
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Compound Assay Cell Line IC50 Value Reference

Compound 10

(unnamed)

Nitric Oxide (NO)

Production

Inhibition

RAW 264.7

macrophages
12.4 μM [1]

Table 2: Antibacterial Activity of Chartarlactam
Compounds

Compound Bacterial Strain MIC Value Reference

Chartarlactam Q
Staphylococcus

aureus
4-16 μg/mL [2]

Chartarlactam R
Staphylococcus

aureus
4-16 μg/mL [2]

Chartarlactam S
Staphylococcus

aureus
4-16 μg/mL [2]

Table 3: Antiviral Activity of Chartarlactam Compounds
Compound Virus Assay Activity Reference

Chartarlactam T Zika Virus (ZIKV) Not specified
Significant

inhibition
[2]

Table 4: Antihyperlipidemic Activity of Chartarlactam
Compounds

Compound Cell Line Assay Activity Reference

Chartarlactams

A–P (1–16) and

known

analogues (8–

24)

HepG2 cells
Lipid-lowering

effects

Potent activity

observed for

some

compounds

[3]
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Mechanism of Action: Anti-inflammatory Effects via
the NF-κB/ROS Signaling Pathway
Mechanistic studies on the anti-inflammatory properties of certain Chartarlactam compounds

have revealed their ability to modulate the nuclear factor-kappa B (NF-κB) signaling pathway

through the suppression of reactive oxygen species (ROS) generation.[1] In lipopolysaccharide

(LPS)-stimulated RAW 264.7 macrophages, active Chartarlactam compounds have been

shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO),

inducible nitric oxide synthase (iNOS), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[1] This

inhibition is attributed to the suppression of ROS, which in turn inactivates the NF-κB signaling

pathway, preventing the translocation of NF-κB into the nucleus and the subsequent

transcription of pro-inflammatory genes.[1]
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Chartarlactam inhibition of the NF-κB/ROS signaling pathway.

Experimental Protocols
Detailed experimental protocols for the isolation, synthesis, and biological evaluation of

Chartarlactam compounds are crucial for advancing research in this area. While specific, step-

by-step protocols are often proprietary or vary between laboratories, this section outlines the

general methodologies reported in the literature.
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Isolation and Purification of Chartarlactam Compounds
The general workflow for isolating Chartarlactam compounds from Stachybotrys chartarum

involves fermentation, extraction, and chromatographic purification.
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General workflow for the isolation of Chartarlactam compounds.
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1. Fungal Culture and Fermentation:

The fungal strain, such as Stachybotrys chartarum WGC-25C-6, is typically cultured on a

solid medium like potato dextrose agar (PDA).

For large-scale production, solid-state fermentation is often employed using a rice medium.

The fungus is inoculated onto autoclaved rice and incubated for several weeks to allow for

the production of secondary metabolites.

2. Extraction:

The fermented rice culture is extracted exhaustively with an organic solvent, most commonly

ethyl acetate.

The solvent is then evaporated under reduced pressure to yield a crude extract.

3. Chromatographic Purification:

The crude extract is subjected to a series of chromatographic techniques to isolate the

individual Chartarlactam compounds.

Silica Gel Column Chromatography: The crude extract is first fractionated on a silica gel

column using a gradient of solvents, such as a hexane-ethyl acetate or chloroform-methanol

system.

ODS Column Chromatography: Fractions of interest are further purified on an

octadecylsilane (ODS) column, often with a methanol-water gradient.

High-Performance Liquid Chromatography (HPLC): Final purification is typically achieved

using preparative or semi-preparative HPLC, often with a C18 column and a methanol-water

or acetonitrile-water mobile phase.

Anti-inflammatory Activity Assay: Nitric Oxide (NO)
Production in Macrophages
1. Cell Culture:
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RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium

(DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics at 37°C in a

humidified atmosphere with 5% CO2.

2. Assay Procedure:

Cells are seeded in 96-well plates and allowed to adhere overnight.

The cells are then pre-treated with various concentrations of the Chartarlactam compounds

for a specified time (e.g., 1 hour).

Inflammation is induced by adding lipopolysaccharide (LPS; e.g., 1 μg/mL) to the wells, and

the plates are incubated for a further period (e.g., 24 hours).

The production of nitric oxide in the culture supernatant is measured using the Griess

reagent. The absorbance is read at a specific wavelength (e.g., 540 nm), and the

concentration of nitrite is determined from a standard curve.

The IC50 value, the concentration of the compound that inhibits 50% of NO production, is

then calculated.

Antibacterial Activity Assay: Minimum Inhibitory
Concentration (MIC) Determination
1. Bacterial Strains and Culture:

The bacterial strain of interest, such as Staphylococcus aureus, is grown in a suitable broth

medium (e.g., Mueller-Hinton broth) to a specific optical density.

2. Assay Procedure (Broth Microdilution Method):

The Chartarlactam compounds are serially diluted in the broth medium in a 96-well microtiter

plate.

A standardized inoculum of the bacteria is added to each well.

The plate is incubated at 37°C for 18-24 hours.
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The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of

the compound that completely inhibits visible bacterial growth.

Antiviral Activity Assay
While specific details for the antiviral assay against Zika virus are not extensively reported for

Chartarlactam T, a general plaque reduction assay can be described.

1. Cell and Virus Culture:

A susceptible cell line (e.g., Vero cells) is grown to confluence in a suitable medium.

The Zika virus stock is tittered to determine the plaque-forming units (PFU) per mL.

2. Plaque Reduction Assay:

Confluent cell monolayers in 6-well plates are infected with a known amount of Zika virus

(e.g., 100 PFU).

After a 1-hour adsorption period, the virus inoculum is removed, and the cells are overlaid

with a medium containing various concentrations of the Chartarlactam compound and a

gelling agent (e.g., agarose).

The plates are incubated for several days until visible plaques are formed.

The cells are then fixed and stained (e.g., with crystal violet), and the number of plaques in

each well is counted.

The percentage of plaque inhibition is calculated relative to the untreated virus control.

Antihyperlipidemic Activity Assay in HepG2 Cells
1. Cell Culture:

Human hepatoma HepG2 cells are cultured in a suitable medium, such as DMEM with 10%

FBS.

2. Lipid Accumulation Induction:
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To induce lipid accumulation, HepG2 cells are often treated with a high concentration of free

fatty acids, such as oleic acid.

3. Assay Procedure:

HepG2 cells are seeded in multi-well plates and treated with various concentrations of the

Chartarlactam compounds in the presence of the lipid-inducing agent.

After an incubation period (e.g., 24 hours), the cells are washed and fixed.

Oil Red O Staining: The intracellular lipid droplets are stained with Oil Red O, a lipid-soluble

dye.

The stained lipid droplets can be visualized and quantified by microscopy. For quantitative

analysis, the stained oil can be extracted with a solvent (e.g., isopropanol), and the

absorbance is measured at a specific wavelength.

The reduction in lipid accumulation in the presence of the Chartarlactam compounds is then

determined.

Synthesis of Chartarlactam Compounds
The total synthesis of the complex phenylspirodrimane core of Chartarlactams is a challenging

endeavor. Research in this area is ongoing, with some successful semisynthetic approaches

reported. These methods often utilize precursor molecules isolated from S. chartarum and

modify them chemically to generate a library of Chartarlactam derivatives.[1] This approach

allows for the exploration of structure-activity relationships and the generation of novel

compounds with potentially enhanced biological activities.

Clinical Trials
To date, there is no publicly available information on any Chartarlactam compounds entering

clinical trials. The research on these compounds is still in the preclinical phase, focusing on

their isolation, characterization, and the elucidation of their biological activities and

mechanisms of action.

Conclusion
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Chartarlactam compounds represent a promising class of natural products with a wide range of

biological activities that warrant further investigation. Their potent anti-inflammatory,

antibacterial, antiviral, and antihyperlipidemic properties make them attractive candidates for

the development of new therapeutic agents. Future research should focus on the total

synthesis of these complex molecules to enable more extensive structure-activity relationship

studies and the generation of analogues with improved pharmacological profiles. Furthermore,

more in-depth mechanistic studies are needed to fully understand their modes of action. While

the journey from a natural product lead to a clinically approved drug is long and challenging,

the unique structural features and significant biological potential of Chartarlactam compounds

make them a compelling area for continued research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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